molecular formula C14H10N2O5 B4847747 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- CAS No. 79070-65-8

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-

Cat. No.: B4847747
CAS No.: 79070-65-8
M. Wt: 286.24 g/mol
InChI Key: DZWAVLDRXDPZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- is a useful research compound. Its molecular formula is C14H10N2O5 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is 286.05897142 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-5-4-15-13(18)10-3-1-2-8-6-9(16(20)21)7-11(12(8)10)14(15)19/h1-3,6-7,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAVLDRXDPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229522
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79070-65-8
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079070658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Reactant of Route 2
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
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1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Reactant of Route 4
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1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Reactant of Route 5
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-
Reactant of Route 6
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-hydroxyethyl)-5-nitro-

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